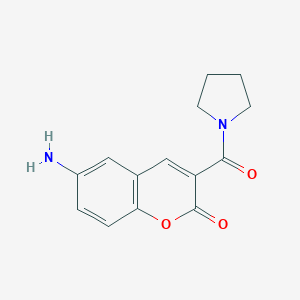

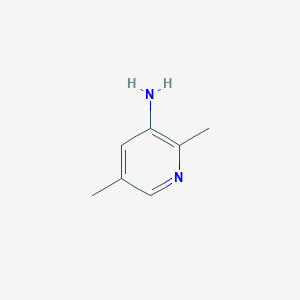

2,5-二甲基吡啶-3-胺

描述

2,5-Dimethylpyridin-3-amine is a chemical compound that is related to various substituted pyridines and pyrroles. While the specific compound is not directly mentioned in the provided papers, there are several related compounds and reactions that can give insights into its properties and potential synthesis pathways. For instance, the synthesis of N-substituted 2,5-dimethylpyrroles and the formation of N-amino-3,5-dimethylpyridinium chloride suggest that 2,5-dimethylpyridin-3-amine could potentially be synthesized through similar methods involving amination reactions.

Synthesis Analysis

The synthesis of related compounds involves reactions with amines. For example, 2,5-hexanedione reacts with model amines to yield N-substituted 2,5-dimethylpyrroles . Similarly, the reaction of 3,5-lutidine with chloramine leads to the formation of N-amino-3,5-dimethylpyridinium chloride . These methods could potentially be adapted for the synthesis of 2,5-dimethylpyridin-3-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction. For instance, the crystal structure of N-amino-3,5-dimethylpyridinium chloride has been elucidated , and the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine has been reported . These studies provide valuable information on the geometry and electronic structure that could be relevant to 2,5-dimethylpyridin-3-amine.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of pyrroles and their subsequent reactions. For example, the formation of protein-bound dimethylpyrroles has been observed in vivo . The reductive amination of 2,5-hexanedione leads to the formation of 2,5-dimethylpyrrolidines . These reactions indicate that 2,5-dimethylpyridin-3-amine could also undergo similar transformations, such as reductive amination or cyclization to form pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural characteristics and reactivity. For instance, the presence of dimethyl groups in 2,5-dimethylpyrroles affects their oxidation potential . The crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that 2,5-dimethylpyridin-3-amine may also exhibit specific intermolecular interactions that influence its physical properties, such as solubility and melting point.

科学研究应用

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications in various fields, including medicinal chemistry .

- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives . This reaction is catalyzed by palladium .

- Results or Outcomes: The Suzuki cross-coupling reaction resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield . These compounds were further analyzed using Density Functional Theory (DFT) studies, which suggested that they could be potential candidates as chiral dopants for liquid crystals .

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the design and synthesis of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety . These derivatives have shown promising fungicidal activity .

- Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . The new compounds were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the principle of bioisosterism .

- Results or Outcomes: The new compound molecules showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .

Application in Chemical Reactions

- Specific Scientific Field: Chemical Reactions

- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the synthesis of ionic liquids . These ionic liquids can serve as a substitute for tetra butyl ammonium fluoride (TBAF), a well-known catalyst and ionic liquid that has been used to promote different chemical reactions .

- Methods of Application or Experimental Procedures: The resulting DMAP-IL (dimethylamino pyridinium with fluoride counter anion) could effectively serve as a substitute for TBAF . The DMAP-based ionic liquids with fluoride counter anions were then investigated for their efficiency as catalysts for synthesis of tetrahydro-1H-carbazole (indoles)/methyl tetrahydro-1H-carbazole (indolenines) and 1H-tetrazole compounds .

- Results or Outcomes: The DMAP-based ionic liquids showed promising results as catalysts for the synthesis of these compounds .

Application in Reactions of Amines

- Specific Scientific Field: Reactions of Amines

- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the reactions of amines . It can react with acid chlorides to form amides . It can also be converted to an alkene via a Hofmann elimination .

- Methods of Application or Experimental Procedures: The reaction between an amine and an acid chloride is typically run with a base, such as NaOH . The overall conversion of an amine to an alkene via a Hofmann elimination involves heating a quaternary ammonium salt with moist silver oxide .

- Results or Outcomes: The reaction between an amine and an acid chloride results in the formation of an amide . The Hofmann elimination of a quaternary ammonium salt results in the formation of an alkene .

Application in Synthesis of Ionic Liquids

- Specific Scientific Field: Synthesis of Ionic Liquids

- Summary of the Application: “2,5-Dimethylpyridin-3-amine” is used in the synthesis of ionic liquids . These ionic liquids can serve as a substitute for tetra butyl ammonium fluoride (TBAF), a well-known catalyst and ionic liquid that has been used to promote different chemical reactions .

- Methods of Application or Experimental Procedures: The resulting DMAP-IL (dimethylamino pyridinium with fluoride counter anion) could effectively serve as a substitute for TBAF . The DMAP-based ionic liquids with fluoride counter anions were then investigated for their efficiency as catalysts for synthesis of tetrahydro-1H-carbazole (indoles)/methyl tetrahydro-1H-carbazole (indolenines) and 1H-tetrazole compounds .

- Results or Outcomes: The DMAP-based ionic liquids showed promising results as catalysts for the synthesis of these compounds .

安全和危害

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .

属性

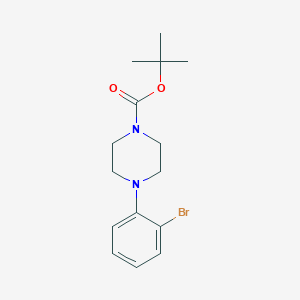

IUPAC Name |

2,5-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLYLAOKFUUBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604047 | |

| Record name | 2,5-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpyridin-3-amine | |

CAS RN |

89943-02-2 | |

| Record name | 2,5-Dimethyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。